1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride
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Overview
Description
1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride is a chemical compound with the CAS Number: 2580208-70-2 . It has a molecular weight of 187.63 and is typically stored at 4°C . It is a powder in physical form and is used in scientific research. Its unique structure allows for various applications, ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O.ClH/c11-6-4-10(5-6)7-8-2-1-3-9-7;/h1-3,6,11H,4-5H2;1H . This indicates the presence of a pyrimidin-2-yl group attached to an azetidin-3-ol group, along with a hydrochloride group.Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 187.63 and is typically stored at 4°C .Scientific Research Applications
Synthesis and Incorporation into Oligonucleotides
- Synthesis of 2-pyrimidinone Nucleosides: Gildea and McLaughlin (1989) described the synthesis of 1-(beta-D-2'-deoxyribosyl)-2-pyrimidinone (dK) and its 5-methyl derivative (d5) from 2'-deoxycytidine or 2'-deoxythymidine, respectively. These modified nucleosides were incorporated into oligodeoxynucleotides, showcasing the potential for these compounds in genetic research and applications (Gildea & McLaughlin, 1989).
Chemical Stability and Hydrolysis
- Hydrolysis of Oligoribonucleotides: Kierzek (1992) investigated the chemical stability of phosphodiester bonds in oligoribonucleotides, revealing sequence and length-dependent hydrolyzability. This study contributes to understanding the chemical properties of pyrimidine-containing compounds (Kierzek, 1992).
Biological Activities
Antioxidant and Antibacterial Activities
Research by Rani et al. (2012) on bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes highlighted their promising antioxidant activity, which was influenced by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol. This study demonstrates the biological activity potential of pyrimidine derivatives (Rani et al., 2012).
Antimicrobial Agents
Pathak, Chawla, and Saraf (2011) synthesized a series of 1,3-pyrimidine derivatives showing significant antibacterial activity against various bacterial strains, indicating the antimicrobial potential of pyrimidine-based compounds (Pathak, Chawla, & Saraf, 2011).
Safety and Hazards
The safety information for 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Mode of Action
Pyrimidines, a key structural component of this compound, are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to play a crucial role in various biochemical processes, including dna synthesis and repair, signaling, and enzyme regulation .
Result of Action
Properties
IUPAC Name |
1-pyrimidin-2-ylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-6-4-10(5-6)7-8-2-1-3-9-7;/h1-3,6,11H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTRPQXURHZMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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